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Compound of Interest

Compound Name: Windorphen

Cat. No.: B10823019

For Researchers, Scientists, and Drug Development Professionals

Introduction

Windorphen is a small molecule inhibitor of the canonical Wnt/B-catenin signaling pathway, a
critical pathway involved in embryonic development, tissue homeostasis, and various cancers.
[1][2][3] It functions by selectively disrupting the protein-protein interaction between the
transcriptional coactivator p300 and (-catenin, thereby inhibiting the transcription of Wnt target
genes.[3][4][5][6] Specifically, Windorphen targets the C-terminal transactivation domain of (3-
catenin-1.[6][7] Due to its role in downregulating aberrant Wnt signaling, which is a hallmark of
many cancers, Windorphen is a valuable tool for in vivo cancer research and drug
development.

These application notes provide detailed protocols for the dissolution and preparation of
Windorphen for administration in in vivo studies, particularly in rodent models.

Physicochemical Properties and Storage

Proper handling and storage of Windorphen are crucial for maintaining its stability and activity.
The compound is a white to beige powder.[4]
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Property Data Reference
CAS Number 19881-70-0 [4]
Molecular Formula C17H15CIO3 [4]
Molecular Weight 302.75 g/mol [4]
Appearance White to beige powder [4]
Storage (Solid) -20°C, protect from light [4]

-80°C (up to 6 months), -20°C
Storage (Stock Soln.) [7]
(up to 1 month)

Windorphen Signaling Pathway

Windorphen inhibits the canonical Wnt/p-catenin signaling pathway. In the absence of a Wnt
signal, a "destruction complex™ (containing APC, Axin, and GSK-3[3) phosphorylates (3-catenin,
targeting it for ubiquitination and proteasomal degradation. When a Wnt ligand binds to its
receptors (Frizzled and LRP5/6), this destruction complex is inactivated. As a result, 3-catenin
accumulates in the cytoplasm, translocates to the nucleus, and binds to TCF/LEF transcription
factors. This complex then recruits co-activators, including p300 and CBP, to initiate the
transcription of target genes. Windorphen exerts its inhibitory effect by specifically blocking the
interaction between B-catenin and the co-activator p300.[3][4][6]
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Caption: Canonical Wnt/B-catenin signaling pathway and the mechanism of Windorphen
inhibition.

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock
Solution

This protocol details the preparation of a concentrated stock solution of Windorphen, typically
in Dimethyl Sulfoxide (DMSO). This stock solution is not suitable for direct in vivo
administration but is used for making fresh dilutions into a biocompatible vehicle before each
experiment.

Materials:

e Windorphen powder

o Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
 Sterile microcentrifuge tubes or vials

o Vortex mixer

» Water bath or heat block set to 37°C

 Ultrasonic bath

Procedure:

» Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully
weigh the desired amount of Windorphen powder into the tube.

» Solvent Addition: Based on the desired stock concentration (e.g., 5 mg/mL), calculate the
required volume of DMSO.[4] For higher concentrations (up to 50 mg/mL), additional steps
may be needed.[8] Add the calculated volume of sterile DMSO to the tube containing the
Windorphen powder.

e Initial Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.
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» Assisted Solubilization (if necessary): If the solution is not clear after vortexing, warm the
tube in a 37°C water bath for 5-10 minutes.[9]

e Sonication: Following warming, place the tube in an ultrasonic bath for 10-15 minutes to
ensure complete dissolution.[9] Visually inspect the solution to ensure no particulates are
visible.

» Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-
use volumes in sterile, light-protected tubes. Store aliquots at -80°C for long-term storage
(up to 6 months) or -20°C for short-term storage (up to 1 month).[7] Avoid repeated freeze-
thaw cycles.

Quantitative Data for Stock Solution:

Parameter Value Notes

A polar aprotic solvent effective

Recommended Solvent Dimethyl Sulfoxide (DMSO) for many nonpolar compounds.

[2]

Warming and sonication may
Solubility 5-50 mg/mL be required, especially at
higher concentrations.[4][8][9]

Prepare a concentration
] 10-50 mM (e.g., 3.03 - 15.14 )
Stock Concentration convenient for subsequent
mg/mL) o
dilutions.

Protocol 2: Preparation of Working Solution for In Vivo
Administration

Since high concentrations of DMSO can be toxic to animals, the stock solution must be diluted
into a suitable vehicle for in vivo administration.[9][10] The following protocol describes the
preparation of a working solution suitable for intraperitoneal (IP) injection or oral gavage in
mice. This is a common strategy for administering poorly water-soluble compounds.

Materials:
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e Windorphen stock solution in DMSO (from Protocol 1)

o Polyethylene glycol 400 (PEG400)

o Tween 80 (Polysorbate 80)

o Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
« Sterile conical tubes (15 mL or 50 mL)

o Vortex mixer

Procedure:

» Vehicle Preparation: Prepare the vehicle solution first. A commonly used vehicle for poorly
soluble compounds consists of a mixture of DMSO, PEG400, Tween 80, and saline.[3][9] A
typical formulation is:

o 5-10% DMSO

[e]

30-40% PEGA400

5% Tween 80

[e]

45-60% Saline or PBS

o

[¢]

Example for 10 mL of vehicle: 1 mL DMSO, 4 mL PEG400, 0.5 mL Tween 80, 4.5 mL
Saline.

o Calculation: Determine the final desired dose for the animal (e.g., 5-10 mg/kg). Calculate the
total volume of working solution needed for your study group, including a small overage.
Calculate the amount of Windorphen stock solution required to achieve this final
concentration in the total volume of the vehicle.

e Mixing Order (CRITICAL): The order of mixing is crucial to prevent precipitation. a. In a
sterile conical tube, add the required volume of Windorphen stock solution in DMSO. b. Add
the PEG400 to the DMSO/Windorphen mixture. Vortex thoroughly until the solution is clear.
c. Add the Tween 80 and vortex again until the solution is homogeneous. d. Slowly, drop by
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drop, add the sterile saline or PBS while continuously vortexing or stirring. This slow addition
is critical to prevent the compound from precipitating out of the solution.

e Final Formulation: Once all components are added, vortex the final solution for another 2-3
minutes to ensure it is completely homogenous. The final solution may appear slightly
viscous but should be clear. If any precipitation is observed, the formulation may need to be
adjusted (e.qg., by slightly increasing the percentage of co-solvents).

e Administration: Use the freshly prepared working solution for administration. Do not store the
final diluted formulation for long periods. It is best practice to prepare it fresh on the day of

dosing.

Vehicle Control: It is imperative to include a vehicle control group in all experiments. This group
should receive the identical vehicle formulation (e.g., 10% DMSO, 40% PEG400, 5% Tween
80, 45% Saline) without the Windorphen, administered at the same volume, route, and
frequency as the treatment groups.

Recommended Vehicle Compositions for In Vivo Studies:

Component Percentage Range Purpose

Primary solvent to dissolve

DMSO 5-10% _
Windorphen.[10]

Co-solvent to maintain
PEG400 30 - 40% solubility in an aqueous
environment.[9]

Surfactant to increase stability

Tween 80 5-10% o
and prevent precipitation.[3]

Biocompatible diluent to make

Saline / PBS 40 - 60% o _
the solution isotonic.[9]

Experimental Workflow

The following diagram outlines the logical workflow for preparing Windorphen for an in vivo

experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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